N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
This compound features a fluorophenyl-substituted 1,2,3,4-tetrazole core linked via a methyl group to an acetamide scaffold bearing a 4-(propan-2-yl)phenoxy moiety. The tetrazole ring, a bioisostere for carboxylic acids, may confer metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13(2)14-3-9-17(10-4-14)27-12-19(26)21-11-18-22-23-24-25(18)16-7-5-15(20)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTYOVFFQFOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Tetrazole and Acetamide Moieties
- Methyl 4-({N-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-[4-(propan-2-yl)phenyl]formamido}methyl)benzoate (II-8e): This histone deacetylase (HDAC) inhibitor shares the tetrazole-methyl-acetamide framework but replaces the fluorophenyl group with a benzyl substituent and incorporates a methyl benzoate ester.
- Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide): A ROCK kinase inhibitor with a propan-2-yl acetamide side chain but a quinazoline-indazolyl core instead of tetrazole. The phenoxy linkage is conserved, suggesting similar spatial orientation, but the heterocyclic core differences lead to divergent target selectivity .
Triazole and Thiazole Derivatives
Compound 9a (N-{4-[1-(4-Fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide) :
Replaces the tetrazole with a 1,2,4-triazole ring and includes a hydrazinecarbonyl group. The fluorophenyl group is retained, but the triazole’s reduced aromaticity may alter binding kinetics. This compound showed moderate VEGFR-2 inhibition, highlighting the role of fluorine in target engagement .- FP1-12 Series (Hydroxyacetamide Derivatives): These analogs feature imidazolone and triazole-thioether linkages. While lacking fluorophenyl groups, their hydroxyacetamide moiety enhances solubility, contrasting with the lipophilic propan-2-ylphenoxy group in the target compound .
Physicochemical Properties
*Calculated using fragment-based methods.
Pharmacological Activity
- VEGFR-2 Inhibition: Compound 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) demonstrated IC₅₀ = 0.89 µM against VEGFR-2, attributed to the fluorophenyl-thiazole interaction. The target compound’s tetrazole may mimic this binding mode but with improved metabolic stability .
- HDAC Inhibition : II-8e showed selective HDAC6 inhibition (IC₅₀ = 12 nM), suggesting the tetrazole-methyl-acetamide scaffold’s versatility. Fluorine substitution could further optimize isoform selectivity .
Molecular Docking and Binding Interactions
- Docking with α-Glucosidase : Analog 9c (bromophenyl-substituted) exhibited a binding energy of -9.2 kcal/mol, with the tetrazole forming hydrogen bonds to Arg437. The target compound’s fluorine may enhance halogen bonding to adjacent residues .
- ROCK Kinase (Belonosudil): The propan-2-yl acetamide occupies a hydrophobic pocket, while the quinazoline interacts with catalytic lysine. The target compound’s tetrazole could disrupt this interaction, necessitating structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
